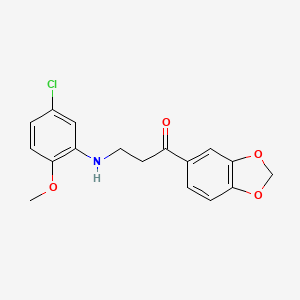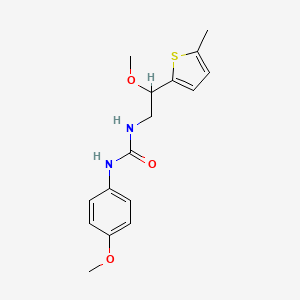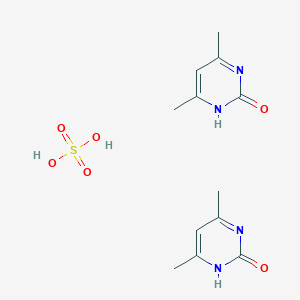
methyl(4H-1,2,4-triazol-3-ylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl(4H-1,2,4-triazol-3-ylmethyl)amine” is a chemical compound with the molecular formula C4H8N4 . It is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring .
Synthesis Analysis
The synthesis of triazole compounds, including “methyl(4H-1,2,4-triazol-3-ylmethyl)amine”, has attracted much attention due to their broad biological activities . For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Molecular Structure Analysis
The molecular structure of “methyl(4H-1,2,4-triazol-3-ylmethyl)amine” can be represented by the InChI code: 1S/C4H8N4/c1-8-3-6-7-4(8)2-5/h3H,2,5H2,1H3 . This indicates that the compound contains a methyl group attached to a 1,2,4-triazole ring.Physical And Chemical Properties Analysis
“Methyl(4H-1,2,4-triazol-3-ylmethyl)amine” is a solid at room temperature . Its molecular weight is 112.13 . The melting point of this compound is between 41-45 degrees Celsius .科学的研究の応用
Synthesis and Physico-Chemical Properties
- Methyl(4H-1,2,4-triazol-3-ylmethyl)amine derivatives exhibit high biological activity, making them potential bases for drugs. Their low toxicity and high reactivity are significant properties. Physico-chemical methods like elemental analysis and 1H-NMR spectroscopy have been used to determine their structure and properties (Safonov, 2018).
Antileishmanial Activity
- Some 4-amino-1,2,4-triazole derivatives have shown remarkable antileishmanial activity, as studied through theoretical calculations and microdilution broth assay. This indicates potential therapeutic applications in combating Leishmania infections (Süleymanoğlu et al., 2017).
Antimicrobial Activities
- New 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate antimicrobial activities against various test microorganisms. This suggests their potential use as antimicrobial agents (Bektaş et al., 2007).
Metal Complex Synthesis
- The creation of metal complexes using 1,2,4-triazole derivatives has been explored. For example, Cu(II), Ni(II), and Fe(II) complexes with 1,2,4-triazole Schiff base have been synthesized, showing potential applications in coordination chemistry (Sancak et al., 2007).
Solid-State Chemistry
- Studies on 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine have contributed to solid-state chemistry, particularly in understanding the formation of two-dimensional networks and one-dimensional polymeric complexes (Li et al., 2012).
Bioimaging Applications
- A triazole-based ratiometric fluorescent probe for Zn2+ has been developed. This probe, utilizing the characteristics of triazole, is effective for intracellular Zn2+ imaging, highlighting potential applications in biological imaging and diagnostics (Iniya et al., 2014).
Safety and Hazards
将来の方向性
The future directions for “methyl(4H-1,2,4-triazol-3-ylmethyl)amine” and similar compounds lie in their potential applications in various fields. Given the broad biological activities of triazole derivatives , they could be further explored for their potential use in pharmaceuticals and other industries.
特性
IUPAC Name |
N-methyl-1-(1H-1,2,4-triazol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-5-2-4-6-3-7-8-4/h3,5H,2H2,1H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNQOXSCLKXPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl(4H-1,2,4-triazol-3-ylmethyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-methoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2728735.png)


![4-butoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2728740.png)
![1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2728741.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2728746.png)

![Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2728748.png)


![2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline](/img/structure/B2728756.png)
![Methyl 2-[9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2728757.png)
